molecular formula C16H21N3O3S B2990693 1-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide CAS No. 1705843-40-8

1-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide

Cat. No.: B2990693
CAS No.: 1705843-40-8
M. Wt: 335.42
InChI Key: CYRCVGKUCHUPDC-UHFFFAOYSA-N
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Description

1-Phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide is a sulfonamide derivative featuring a phenyl group attached to the sulfonamide nitrogen and a tetrahydro-2H-pyran-4-ylmethyl substituent on the pyrazole ring. The tetrahydro-2H-pyran group, a six-membered oxygen-containing ring, may enhance solubility and metabolic stability compared to purely lipophilic substituents . The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry due to its hydrogen-bonding capacity and conformational rigidity .

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c20-23(21,13-15-4-2-1-3-5-15)18-16-10-17-19(12-16)11-14-6-8-22-9-7-14/h1-5,10,12,14,18H,6-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRCVGKUCHUPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide (PubChem CID: 90622387) is a sulfonamide derivative featuring a pyrazole ring and a tetrahydro-pyran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

Molecular Structure

  • Molecular Formula : C10H17N3O3S
  • Molecular Weight : 259.33 g/mol
  • IUPAC Name : N-[1-(oxan-4-ylmethyl)-1H-pyrazol-4-yl]methanesulfonamide

Chemical Characteristics

PropertyValue
XLogP3-AA-0.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4
Topological Polar Surface Area81.6 Ų

These properties suggest a moderate lipophilicity and potential for interaction with biological targets through hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and inflammation. The presence of the pyrazole ring is significant, as pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related pyrazolo[3,4-b]pyridine compounds have shown IC50 values as low as 0.36 µM against CDK2, suggesting that our compound may also exhibit similar inhibitory effects on CDKs, potentially leading to reduced tumor growth in various cancer cell lines .

Anti-inflammatory Effects

Sulfonamides are well-known for their anti-inflammatory properties. The sulfonamide group in this compound may contribute to its efficacy in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit the proliferation of human cancer cell lines such as HeLa and A375, with significant dose-dependent effects observed.
  • Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor size when treated with related sulfonamide compounds, indicating potential therapeutic applications for our compound in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide can be contextualized by comparing it to analogous sulfonamide derivatives with pyrazole-based frameworks. Below is a detailed analysis of key structural analogs and their distinguishing features:

Table 1: Structural Comparison of Sulfonamide-Pyrazole Derivatives

Compound Name R1 (Sulfonamide Substituent) R2 (Pyrazole Substituent) Key Structural Differences
This compound (Target) Phenyl (Tetrahydro-2H-pyran-4-yl)methyl Oxygen-rich tetrahydro-2H-pyran group enhances polarity and potential solubility .
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide 4-Methylphenyl 3-(Trifluoromethyl)benzyl Trifluoromethyl group increases lipophilicity and electron-withdrawing effects.
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide Ethyl-pyrazole 3-Chlorophenoxymethyl Chlorophenoxy group introduces aryl ether linkage, altering steric and electronic profiles.
1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-sulfonamide Ethyl/fluorophenyl Ethyl-methylpyrazole/fluorophenyl Bis-alkylation and fluorophenyl substitution increase steric bulk and metabolic resistance.

Key Findings from Structural Analysis

Polarity and Solubility :

  • The tetrahydro-2H-pyran group in the target compound introduces an oxygen atom within a six-membered ring, likely improving aqueous solubility compared to analogs with purely aromatic (e.g., benzyl) or halogenated (e.g., trifluoromethyl) substituents .
  • In contrast, the trifluoromethylbenzyl group in enhances lipophilicity, which may favor membrane permeability but reduce solubility.

The 3-chlorophenoxymethyl group in combines electron-withdrawing (chlorine) and electron-donating (ether oxygen) effects, creating a unique electronic profile.

Steric Considerations :

  • The bis-alkylated pyrazole in introduces significant steric bulk, which may hinder rotational freedom and affect target engagement.
  • The compact tetrahydro-2H-pyran-4-ylmethyl group (target) balances steric demands with conformational flexibility.

The sulfonamide group, common across all compounds, is a pharmacophore known for hydrogen-bonding interactions with enzymes or receptors .

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